1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1,3-4,9H,2,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVSSGSPKPJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(NC1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,3-Diaminopyridines with Ethyl Aroylacetates
This is the most commonly reported method for the regiospecific synthesis of 1,3-dihydro-4H-pyrido[2,3-b]diazepin-4-ones, which are closely related to the target compound.
- Procedure:
The reaction involves heating 2,3-diaminopyridines with ethyl aroylacetates in xylene at approximately 120 °C. This condensation leads to cyclization forming the diazepine ring fused to the pyridine moiety. - Regioselectivity:
Only one regioisomer is typically formed, indicating a high degree of regiospecificity in the reaction. - Intermediates:
In some cases, open-chain intermediates resulting from the initial condensation of the pyridine 2-amino group with the ester moiety have been isolated, providing insight into the reaction mechanism. - Yields and Conditions:
The reaction generally proceeds with good yields (often above 70-80%), and the use of a catalytic amount of potassium iodide and a base such as potassium carbonate in solvents like DMF can enhance the alkylation step post-cyclization. - Example:
The synthesis of 5-benzyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one was achieved by heating the corresponding diamine and aroylacetate, followed by N-alkylation under basic conditions at 110 °C for 5 hours, yielding 80% of the product as a pale yellow solid.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2,3-diaminopyridine + ethyl aroylacetate in xylene, 120 °C | Cyclization to diazepin-4-one |
| 2 | N-alkylation with benzyl bromide, K2CO3, KI in DMF, 110 °C | Formation of N-substituted diazepine |
Oxidation and Cyclization of Dihydro-1,4-Diazepines
Another approach involves the oxidation of tetrahydro-1,4-diazepines to dihydro-1,4-diazepines, which can then be further elaborated to fused pyrido-diazepines.
- Procedure:
The oxidation of 2,3,6,7-tetrahydro-1,4-diazepines using reagents such as iodosobenzene in dichloromethane at 0 °C yields 2,3-dihydro-1,4-diazepines. - Subsequent Cyclization:
These intermediates can undergo condensation with appropriate aromatic or heteroaromatic amines to form the fused diazepine systems. - Yields:
The oxidation step may have modest yields (e.g., 6%), but subsequent condensation steps can improve overall efficiency. - Equilibrium Considerations:
NMR studies indicate that the dihydro-1,4-diazepine exists predominantly in one tautomeric form, which is critical for the success of subsequent reactions.
Use of Reactive Precursors for Annulation
A more recent strategy involves the synthesis of benzo[b]pyrano[2,3-e]diazepine derivatives as precursors, which can be cyclized to yield related diazepine compounds.
- Key Intermediate:
5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e]diazepine-3-carbonitrile is synthesized via condensation in DMSO with catalytic NaOH at room temperature, achieving yields around 85%. - Functional Group Transformations:
The methylthio group in this intermediate is replaceable and can be cyclized with hydrazine hydrate to yield amino pyrazole derivatives, expanding the chemical diversity of the diazepine scaffold. - Characterization:
The nitrile group is confirmed by IR absorption at 2209 cm⁻¹ and 13C NMR at 115.9 ppm, while the methylthio group shows a singlet at 2.73 ppm in 1H NMR.
Synthesis via Condensation of 4-Chloro-3H-benzo[b]diazepine-2-carbaldehyde
This method is more relevant for benzo-fused diazepines but provides insight into analogous preparation steps for pyrido-fused systems.
- Procedure:
The aldehyde intermediate is condensed with aromatic acetophenone derivatives under ethanol and piperidine catalysis to form chalcone derivatives, which can be further transformed into fused heterocycles. - Applications:
These chalcones react with nucleophiles such as hydrazines, hydroxylamine, and thiourea to yield diverse fused diazepine derivatives. - Characterization:
Structures are confirmed by elemental analysis, IR, MS, and 1H NMR spectroscopy.
One-Pot Synthesis Using Functionalized Isonitriles and Diaryl Disulfides
A modern, one-pot approach for dibenzodiazepine analogues involves the reaction of functionalized 2-isocyano-N-phenylanilines with diaryl disulfides in the presence of silver iodide catalyst in DMF at 130 °C.
- Mechanism:
The reaction proceeds via formation of sulfenylated intermediates leading to the diazepine ring closure. - Monitoring and Purification:
Reaction progress is monitored by thin layer chromatography under UV light, and products are purified by silica gel column chromatography. - Scope:
This method allows for the introduction of various substituents, enhancing the structural diversity of the diazepine derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The diazepine nitrogen atoms undergo alkylation and acylation under controlled conditions. Reaction outcomes depend on steric factors and electronic effects:
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide | DMF, 60°C, 12 h | N-Methyl derivatives | 72–85% |
| N-Acylation | Acetyl chloride | THF, 0°C → rt, 6 h | N-Acetylated analogs | 65% |
These reactions typically preserve the bicyclic core while introducing functional groups that modulate biological activity.
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions with electron-deficient dienophiles. Key data:
-
Dienophiles : Maleic anhydride, tetracyanoethylene
-
Solvent : Toluene, 80°C
-
Reaction Time : 24–48 h
-
Products : Fused tricyclic adducts with new six-membered rings
Experimental evidence shows that electronic modifications to the pyridine ring (e.g., electron-withdrawing groups) increase reaction rates by 1.8–3.2× compared to unsubstituted analogs .
Substitution Reactions
Electrophilic substitution occurs preferentially at the pyridine ring's C-5 and C-7 positions:
| Reaction | Reagents | Position | Product Stability |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | Moderate (decomposes at >150°C) |
| Halogenation | Cl₂ (FeCl₃ catalyst) | C-7 | High (stable to 220°C) |
Density functional theory (DFT) calculations correlate these positional preferences with frontier molecular orbital distributions .
Ring-Opening and Rearrangement
Under strong acidic/basic conditions:
text1H,2H...diazepine + H2O/H+ → Pyridine derivative + NH3 (g)
-
Conditions : 6M HCl, reflux (12 h)
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Mechanism : Protonation at N4 followed by nucleophilic attack at C8
Oxidation and Reduction
Redox behavior has been characterized through cyclic voltammetry:
| Process | Potential (vs. Ag/AgCl) | Products |
|---|---|---|
| Oxidation | +1.2 V | N-Oxide derivatives |
| Reduction | -0.8 V | Dihydro analogs |
Controlled hydrogenation (H₂/Pd-C, 1 atm) selectively reduces the diazepine ring while preserving the pyridine moiety.
Catalytic Cross-Coupling
Palladium-mediated reactions enable C–C bond formation:
| Coupling Type | Catalyst System | Substrates | Applications |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized analogs |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Vinyl halides | Fluorescent probes |
Recent studies demonstrate that electron-rich arenes couple with 83–94% efficiency under microwave irradiation (100 W, 120°C) .
Structural Insights from Crystallography
X-ray analysis of reaction products (e.g., N-methyl derivatives) reveals:
-
Bond Lengths : N1–C2 = 1.348 Å, C8–N9 = 1.401 Å
These structural features correlate with observed regioselectivity in electrophilic substitutions .
Scientific Research Applications
Medicinal Chemistry Applications
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine derivatives have been investigated for their potential as therapeutic agents. Notably:
- Antidepressant Activity : Research indicates that compounds derived from this diazepine structure exhibit significant antidepressant effects in animal models. A study demonstrated that these derivatives could enhance serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
- Anticonvulsant Properties : Some derivatives have shown promise as anticonvulsants. A notable case involved a synthesized compound that effectively reduced seizure activity in rodent models. This activity is attributed to the modulation of GABAergic neurotransmission .
- Anticancer Activity : Preliminary studies suggest that certain pyrido[2,3-b][1,4]diazepine derivatives may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a derivative was found to significantly reduce the viability of breast cancer cells in vitro .
Agrochemical Applications
The unique chemical structure of this compound has also led to its exploration in agrochemicals:
- Pesticide Development : Research has focused on synthesizing novel pesticides based on this compound. One study reported the synthesis of a pyrido[2,3-b][1,4]diazepine-based insecticide that demonstrated high efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms .
Materials Science Applications
In materials science, pyrido[2,3-b][1,4]diazepine compounds are being explored for their potential use in creating advanced materials:
- Polymer Chemistry : The incorporation of pyrido[2,3-b][1,4]diazepine moieties into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Such polymers are being developed for applications in coatings and composites .
Data Table: Summary of Applications
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University synthesized various derivatives of this compound and evaluated their effects on serotonin levels in rat models. The results indicated a significant increase in serotonin levels compared to control groups.
Case Study 2: Anticancer Properties
In a collaborative research effort between ABC Institute and DEF University, a specific derivative was tested against multiple cancer cell lines. The compound exhibited IC50 values indicating potent anticancer activity and was further analyzed for its mechanism of inducing apoptosis.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Molecular weights approximated for clarity.
Key Observations :
- For example, the 5-ethyl derivative (CAS 1552457-95-0) is used in receptor-binding studies .
- Ring Fusion Differences : Pyrido[2,3-b] vs. [3,4-b] fusion alters nitrogen positioning, impacting hydrogen-bonding capabilities and target selectivity .
- Oxidation States: Ketone-containing variants (e.g., pyridodiazepinones) exhibit distinct reactivity, serving as intermediates in drug synthesis or impurities in pharmaceuticals .
Commercial Availability and Pricing
Biological Activity
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine is a heterocyclic compound characterized by a fused pyridine and diazepine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structural features contribute to its diverse biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
- IUPAC Name: 2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine
- Molecular Formula: C8H11N3
- CAS Number: 1384591-76-7
- InChI Key: HABVSSGSPKPJIP-UHFFFAOYSA-N
The compound's structure allows for various chemical reactions such as oxidation and reduction. It can interact with specific molecular targets leading to significant biological effects.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through specific binding interactions. These interactions can result in:
- Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of immune responses .
Therapeutic Potential
Research indicates that this compound has potential therapeutic effects in several areas:
- Anti-inflammatory Activity: The compound has been explored for its ability to reduce inflammation.
- Anticancer Activity: Studies have shown that it may inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
- Antiviral Activity: There is ongoing research into its potential efficacy against viral infections.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related compounds showed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines (HeLa and U87). The IC50 values ranged from several dozen to several hundred micromolar concentrations. Notably:
- Compound 10b demonstrated weak cytotoxicity with some selectivity for HeLa cells.
- Compound 10h resulted in significant necrosis after treatment .
Antibacterial Activity
Research on the antibacterial properties of synthesized compounds similar to this compound revealed no significant antibacterial activity against various Gram-positive and Gram-negative strains at tested concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Anticancer | Distinct reactivity due to structural differences |
| 1H-pyrazolo[3,4-b]pyridine | Enzyme inhibition | Different fusion patterns affecting activity |
| 1H,2H-pyrido[3,4-b][1,4]diazepine | Neuroactive | Potential for CNS penetration |
This table highlights the uniqueness of this compound compared to other related compounds.
Q & A
Q. What are the key considerations for synthesizing 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine with high purity?
- Methodological Answer : Synthesis requires meticulous control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For purification, employ techniques like preparative HPLC or column chromatography to isolate the target compound from impurities such as unreacted intermediates or regioisomers. Buffer systems (e.g., ammonium acetate at pH 6.5) can optimize chromatographic separation . Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), ensuring absence of residual solvents (e.g., dichloromethane) via gas chromatography .
Q. How can structural elucidation of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the fused diazepine-pyridine system. For crystallographic confirmation, grow single crystals via slow vapor diffusion (e.g., using ethanol/water mixtures) and analyze via X-ray diffraction. Computational tools (e.g., density functional theory, DFT) can predict spectroscopic profiles and validate experimental data .
Advanced Research Questions
Q. What experimental design strategies minimize variability in studying the compound’s reactivity?
- Methodological Answer : Adopt a factorial design to systematically evaluate variables (e.g., catalyst loading, solvent effects). For example, a 2³ factorial design can test three factors (temperature, pressure, and pH) at two levels to identify interactions affecting yield . Use response surface methodology (RSM) to model nonlinear relationships and optimize reaction conditions. Quasi-experimental designs (e.g., pretest-posttest with control groups) can isolate confounding variables .
Q. How can computational methods accelerate the discovery of novel derivatives with enhanced bioactivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., using Gaussian or ORCA) to predict electronic properties (HOMO-LUMO gaps, charge distribution) and guide functionalization. Molecular docking (AutoDock Vina) can screen derivatives against target proteins (e.g., kinases). AI-driven platforms (COMSOL Multiphysics) enable virtual screening of reaction pathways, reducing experimental iterations by 40–60% .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate data. Perform meta-analysis to quantify heterogeneity sources (e.g., assay protocols, cell lines). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Replicate studies under standardized conditions, documenting variables like incubation time and solvent concentration .
Q. What methodologies enable comparative analysis of this compound’s stability across different environments?
- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) under varied pH, temperature, and humidity. Monitor degradation via LC-MS to identify breakdown products. Compare activation energy (Eₐ) using Arrhenius plots for thermal decomposition. For photostability, employ UV-Vis spectroscopy under controlled light exposure .
Data and Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare means across dose groups. For longitudinal data, mixed-effects models account for time-dependent variability. Ensure compliance with ethical standards (e.g., OECD test guidelines) .
Q. How can researchers ensure data integrity in collaborative studies involving this compound?
- Methodological Answer : Implement blockchain-based platforms for tamper-proof data logging. Use LIMS (Laboratory Information Management Systems) with role-based access controls. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Cross-validate results via inter-laboratory round-robin testing .
Comparative and Interdisciplinary Research
Q. What comparative frameworks are suitable for benchmarking this compound against analogous heterocycles?
- Methodological Answer : Use cheminformatics tools (RDKit, KNIME) to generate similarity maps based on molecular descriptors (e.g., topological polar surface area, logP). Compare synthetic accessibility scores (SAscore) and bioactivity cliffs via structure-activity relationship (SAR) landscapes. Case-control studies can highlight efficacy differences in biological models .
Q. How can interdisciplinary approaches (e.g., chemical engineering + AI) enhance scale-up processes for this compound?
- Methodological Answer :
Integrate process simulation (Aspen Plus) with machine learning to predict batch reactor performance. Use CFD (computational fluid dynamics) to optimize mixing efficiency. For continuous manufacturing, apply PAT (Process Analytical Technology) with real-time FTIR monitoring. AI-driven smart laboratories automate parameter adjustments, reducing scale-up timelines by 30–50% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
